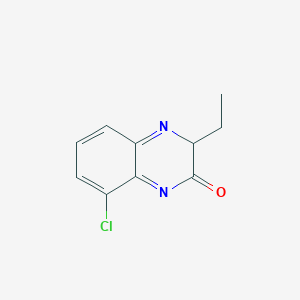
(R)-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide is a chiral sulfinamide compound known for its applications in asymmetric synthesis and as a chiral auxiliary in organic chemistry. This compound is characterized by its unique structural features, which include an allyl group, a methyl group, and a phenyl group attached to a sulfinamide moiety. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it valuable in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide typically involves the reaction of ®-2-methyl-N-phenylpropane-2-sulfinamide with an allylating agent under controlled conditions. One common method includes the use of allyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide is widely used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of chiral centers with high enantioselectivity, making it valuable in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and the mechanisms of chiral recognition. It serves as a model compound to investigate the interactions between chiral molecules and biological macromolecules.
Medicine
In medicine, ®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide is explored for its potential as a building block in the synthesis of chiral drugs. Its ability to induce chirality in drug molecules can enhance the efficacy and reduce the side effects of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its role as a chiral auxiliary aids in the synthesis of enantiomerically pure compounds, which are essential in various industrial applications.
Wirkmechanismus
The mechanism of action of ®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide involves its ability to act as a chiral auxiliary, influencing the stereochemistry of chemical reactions. The sulfinamide group interacts with reactants, stabilizing transition states and directing the formation of chiral centers. This interaction is facilitated by the specific spatial arrangement of the allyl, methyl, and phenyl groups, which create a chiral environment around the reactive site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide
- ®-N-Benzyl-2-methyl-N-phenylpropane-2-sulfinamide
- ®-N-Allyl-2-ethyl-N-phenylpropane-2-sulfinamide
Uniqueness
®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide is unique due to its specific combination of functional groups and chiral configuration. The presence of the allyl group provides additional reactivity compared to similar compounds with different substituents. Its chiral nature makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial.
Eigenschaften
Molekularformel |
C13H19NOS |
|---|---|
Molekulargewicht |
237.36 g/mol |
IUPAC-Name |
2-methyl-N-phenyl-N-prop-2-enylpropane-2-sulfinamide |
InChI |
InChI=1S/C13H19NOS/c1-5-11-14(16(15)13(2,3)4)12-9-7-6-8-10-12/h5-10H,1,11H2,2-4H3 |
InChI-Schlüssel |
JPQMMXUTAXHFKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)N(CC=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Z)-3-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12340814.png)


![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)

![(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B12340858.png)
![ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate](/img/structure/B12340865.png)
![(NE)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine](/img/structure/B12340866.png)


![2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12340874.png)


